molecular formula C7H8ClN5 B3137267 [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 436100-10-6

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride

Cat. No. B3137267
CAS RN: 436100-10-6
M. Wt: 197.62 g/mol
InChI Key: FWLXOJOZFZDECH-UHFFFAOYSA-N
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Description

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride is a crystalline, light yellow powder with an odorless nature. It exhibits a melting point temperature range of 155–157°C . When heated, it decomposes, releasing toxic nitrogen fumes. The compound is highly sensitive to shock, fire, and friction, bursting vigorously under such conditions. It readily reacts with acidic materials and strong oxidizers, liberating corrosive and toxic gases. Tetrazoles dissolve in water and acetonitrile, and they find applications in DNA synthesis in biochemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved using eco-friendly approaches, such as employing water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods yield good to excellent yields of tetrazole derivatives .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons . Its reactivity is similar to that of aromatic compounds. The presence of free N-H groups contributes to its acidic nature, and it forms both aliphatic and aromatic heterocyclic compounds. Tetrazoles can stabilize negative charges through delocalization and exhibit corresponding carboxylic acid pKa values. The acidic nature of tetrazole depends on the substitution pattern at the C-5 position .


Chemical Reactions Analysis

  • Upon heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxides .

Physical and Chemical Properties

  • Electron Density : Tetrazole nitrogen electron density leads to stable metallic compounds and molecular complexes .

Scientific Research Applications

Xanthine Oxidase Inhibitors

HANTP derivatives have also been explored for their potential as xanthine oxidase inhibitors:

Bioisosteres of Carboxylic Acids

Tetrazoles, including HANTP, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. This property makes them interesting for material and medicinal chemistry applications .

Safety and Hazards

  • Environmental Impact : Tetrazoles are sensitive to water and air .

Future Directions

  • Exploring its use in drug discovery and other fields .

For further details, consider exploring relevant scholarly literature on platforms like Google Scholar . Additionally, studies on related compounds, such as indole-substituted triazoles, may provide valuable insights .

Mechanism of Action

Target of Action

Tetrazoles, in general, have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are also known to interact with various receptors, favoring stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride. For instance, tetrazoles possess significant thermal stability , suggesting that the compound may retain its activity under a range of temperature conditions.

properties

IUPAC Name

3-(tetrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c8-6-2-1-3-7(4-6)12-5-9-10-11-12;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLXOJOZFZDECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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